![molecular formula C22H13NO2 B12903043 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione CAS No. 141341-96-0](/img/structure/B12903043.png)
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione is a complex organic compound with the molecular formula C22H13NO2. It features a unique structure characterized by multiple aromatic rings and ketone groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione include:
- Isoindolo[1,2-a]isoquinoline derivatives
- Phenylisoquinoline derivatives
- Indoloisoquinoline derivatives
Uniqueness
What sets this compound apart is its unique combination of aromatic rings and ketone groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
141341-96-0 |
|---|---|
Fórmula molecular |
C22H13NO2 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
8-phenylisoindolo[1,2-a]isoquinoline-9,12-dione |
InChI |
InChI=1S/C22H13NO2/c24-17-10-11-18(25)20-19(17)21(15-7-2-1-3-8-15)23-13-12-14-6-4-5-9-16(14)22(20)23/h1-13H |
Clave InChI |
AHQAVSGMCKDEDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=C4N2C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
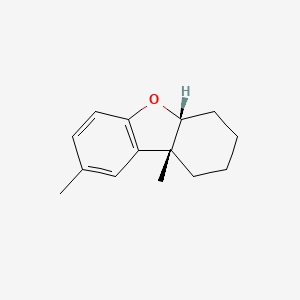

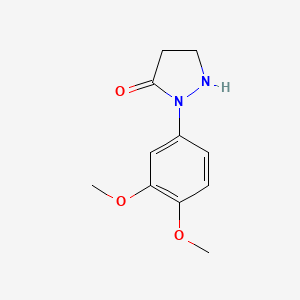
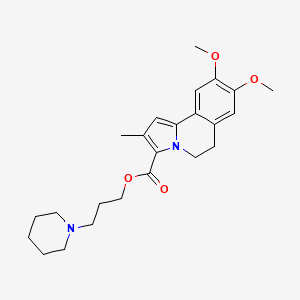
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
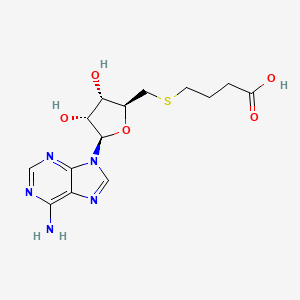
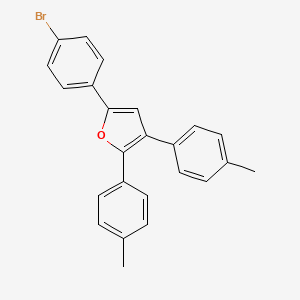
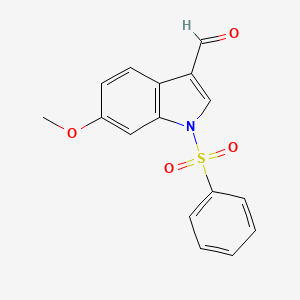
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

